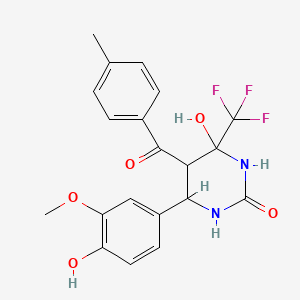![molecular formula C30H25ClN4O3S B11639287 N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida es un complejo compuesto orgánico con una amplia gama de aplicaciones en la investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un anillo de piridina, un grupo ciano y varios sustituyentes aromáticos. Sus propiedades químicas lo convierten en un valioso objeto de estudio en campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de 4-cloroanilina con 2-piridincarboxaldehído en etanol bajo condiciones de reflujo . El producto intermedio se somete luego a reacciones adicionales que involucran varios reactivos y catalizadores para obtener el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, involucrando reactivos como halógenos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre su afinidad de unión e interacciones moleculares son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- N-{5-Cloro-4-[(4-clorofenil)(ciano)metil]-2-metilfenil}-1-(4-metoxifenil)-5-oxo-3-pirrolidincarboxamida
- N-(4-clorofenil)-2-[(piridin-4-ilmetil)amino]benzamida
Singularidad
N-(4-clorofenil)-5-ciano-4-(4-metoxifenil)-2-metil-6-({2-[(2-metilfenil)amino]-2-oxoetil}sulfanil)piridina-3-carboxamida se destaca por su combinación única de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C30H25ClN4O3S |
|---|---|
Peso molecular |
557.1 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H25ClN4O3S/c1-18-6-4-5-7-25(18)35-26(36)17-39-30-24(16-32)28(20-8-14-23(38-3)15-9-20)27(19(2)33-30)29(37)34-22-12-10-21(31)11-13-22/h4-15H,17H2,1-3H3,(H,34,37)(H,35,36) |
Clave InChI |
RMEBKZLGRXHNRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)

![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
